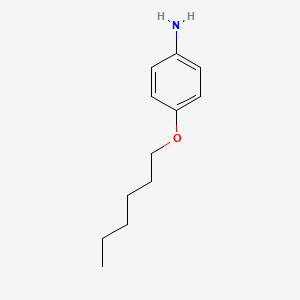

4-(Hexyloxy)aniline

Beschreibung

The exact mass of the compound 4-Hexyloxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRKHTCUXRGYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022288 | |

| Record name | 4-Hexyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hexyloxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39905-57-2 | |

| Record name | 4-(Hexyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX449YP3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Hexyloxy)aniline

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(hexyloxy)aniline, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. The document details two primary synthetic routes, outlines complete experimental protocols, and presents a thorough characterization of the target compound.

Physicochemical Properties

This compound is a para-substituted aromatic amine with a hexyl ether group. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 39905-57-2[1][2][3] |

| Molecular Formula | C₁₂H₁₉NO[3] |

| Molecular Weight | 193.29 g/mol [1][2] |

| Melting Point | 43-46 °C[3] |

| Boiling Point | 155-158 °C (at 5 mmHg)[1][3] |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Synthesis of this compound

Two principal synthetic pathways for the preparation of this compound are outlined below. The first is a direct Williamson ether synthesis from 4-aminophenol. The second is a two-step process involving the etherification of 4-nitrophenol followed by the reduction of the nitro group.

Method 1: Williamson Ether Synthesis from 4-Aminophenol

This method involves the direct O-alkylation of 4-aminophenol with a 1-hexyl halide (e.g., 1-bromohexane) in the presence of a base.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromohexane (1.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Two-Step Synthesis from 4-Nitrophenol

This route involves the synthesis of 4-hexyloxynitrobenzene via Williamson ether synthesis, followed by the reduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of 4-Hexyloxynitrobenzene

-

Follow the procedure outlined in Method 1, using 4-nitrophenol as the starting material instead of 4-aminophenol.

-

After work-up, the crude 4-hexyloxynitrobenzene can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Reduction of 4-Hexyloxynitrobenzene to this compound

-

Method A: Reduction with Tin(II) Chloride

-

Dissolve 4-hexyloxynitrobenzene (1.0 eq.) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and precipitate tin salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve 4-hexyloxynitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.6 | d | 2H | Ar-H (ortho to -O(CH₂)₅CH₃) |

| ~3.8 | t | 2H | -OCH₂- |

| ~3.5 | br s | 2H | -NH₂ |

| ~1.7 | p | 2H | -OCH₂CH₂- |

| ~1.4 | m | 4H | -OCH₂CH₂(CH₂)₂CH₂CH₃ |

| ~1.3 | m | 2H | -OCH₂(CH₂)₃CH₂CH₃ |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C (C-O) |

| ~140 | Ar-C (C-N) |

| ~116 | Ar-CH (ortho to -NH₂) |

| ~115 | Ar-CH (ortho to -O(CH₂)₅CH₃) |

| ~69 | -OCH₂- |

| ~32 | -OCH₂CH₂- |

| ~29 | -OCH₂(CH₂)₂CH₂CH₂CH₃ |

| ~26 | -OCH₂(CH₂)₃CH₂CH₂CH₃ |

| ~23 | -OCH₂(CH₂)₄CH₂CH₃ |

| ~14 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Strong | Aliphatic C-H stretching |

| 1620-1580 | Medium | N-H bending (scissoring) |

| 1510-1470 | Strong | Aromatic C=C stretching |

| 1240-1220 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1020 | Medium | C-O stretching (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak ([M]⁺) would be at m/z = 193.

Expected Fragmentation Pattern:

-

Molecular Ion Peak ([M]⁺): m/z = 193

-

Loss of the hexyl chain (C₆H₁₃): [M - 85]⁺, m/z = 108 (p-aminophenoxy cation)

-

Alpha-cleavage of the ether: [M - C₅H₁₁]⁺, m/z = 122 (benzylic-type cation)

-

Loss of the hexyloxy group (OC₆H₁₃): [M - 101]⁺, m/z = 92 (anilinium radical cation)

This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of this compound, empowering researchers in their scientific endeavors.

References

An In-depth Technical Guide to 4-(Hexyloxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)aniline, a member of the alkoxyaniline family, is an organic compound with significant applications in materials science, particularly in the synthesis of liquid crystals. Its molecular structure, featuring a polar aniline head and a nonpolar hexyloxy tail, imparts amphiphilic properties that are crucial for the formation of mesophases. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications, with a focus on its role in the development of advanced materials.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a characteristic aniline odor. Its core properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Alternate Names | p-Hexyloxyaniline | [1] |

| CAS Number | 39905-57-2 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO | [1][2] |

| Molecular Weight | 193.29 g/mol | [1][2] |

| Appearance | Off-white powder | N/A |

| Melting Point | 43-46 °C | [3] |

| Boiling Point | 155-158 °C at 5 mmHg | [3] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and benzene. Slightly soluble in water. | Inferred from aniline properties |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~6.7-6.8 ppm (m, 4H, Ar-H), ~3.8-3.9 ppm (t, 2H, -O-CH₂-), ~3.5 ppm (s, 2H, -NH₂), ~1.7-1.8 ppm (m, 2H, -O-CH₂-CH₂-), ~1.3-1.5 ppm (m, 6H, -(CH₂)₃-), ~0.9 ppm (t, 3H, -CH₃) |

| IR (KBr) | ~3440, 3360 cm⁻¹ (N-H stretching, primary amine), ~2930, 2860 cm⁻¹ (C-H stretching, alkyl), ~1620 cm⁻¹ (N-H bending), ~1510 cm⁻¹ (C=C stretching, aromatic), ~1240 cm⁻¹ (C-O stretching, aryl ether) |

| Mass Spectrum (EI) | m/z 193 (M⁺), 109, 93 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: Williamson ether synthesis to form 4-(hexyloxy)nitrobenzene, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-(Hexyloxy)nitrobenzene via Williamson Ether Synthesis

This reaction involves the O-alkylation of 4-nitrophenol with a hexyl halide.

Materials:

-

4-Nitrophenol

-

1-Bromohexane (or 1-iodohexane)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in acetone or DMF.

-

Add finely ground anhydrous potassium carbonate (1.5 equivalents).

-

To the stirred suspension, add 1-bromohexane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(hexyloxy)nitrobenzene, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4-(Hexyloxy)nitrobenzene to this compound

The nitro group of 4-(hexyloxy)nitrobenzene is reduced to a primary amine. Several reducing agents can be employed.

Method A: Reduction with Tin(II) Chloride (SnCl₂) [4]

Materials:

-

4-(Hexyloxy)nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(hexyloxy)nitrobenzene (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize with a 10 M NaOH solution until the solution is strongly basic (pH > 10).

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain this compound. The crude product can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation [4]

Materials:

-

4-(Hexyloxy)nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4-(hexyloxy)nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Purge the vessel with nitrogen and then introduce hydrogen gas (balloon or Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to yield this compound, which can be purified as needed.

Applications in Materials Science: Liquid Crystals

A primary application of this compound is in the synthesis of Schiff base liquid crystals. These materials exhibit mesophases that are sensitive to temperature and electric fields, making them suitable for use in display technologies and other electro-optic devices.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

The reaction of this compound with a substituted benzaldehyde yields a Schiff base (an imine).

Materials:

-

This compound

-

4-Methoxybenzaldehyde (as an example)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add 4-methoxybenzaldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the Schiff base product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

The product can be further purified by recrystallization from ethanol.

Biological Activity and Drug Development Potential

While the primary application of this compound is in materials science, the broader class of aniline derivatives is known to exhibit various biological activities. Some studies have investigated the antimicrobial and cytotoxic effects of long-chain alkoxy anilines and related compounds.

-

Antimicrobial Activity: Aniline derivatives have been studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes.[5]

-

Cytotoxicity: The cytotoxicity of amphiphilic compounds containing long alkyl chains, similar to the hexyloxy group in this compound, has been shown to be dependent on the chain length. Longer alkyl chains (≥C8) can lead to increased cytotoxicity, potentially through plasma membrane disintegration.[6]

-

Enzyme Inhibition: Certain aniline derivatives have been explored as enzyme inhibitors, for example, as inhibitors of monoamine oxidase or cholinesterase, which are relevant targets in neurodegenerative diseases.[7][8][9]

Currently, there is limited specific data on the biological activity of this compound in the context of drug development signaling pathways. Further research is required to explore its potential in this area.

Visualizations

Logical Workflow for Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Schiff Base Liquid Crystal Synthesis and Characterization

Caption: Workflow for liquid crystal synthesis.

Conclusion

This compound is a versatile intermediate with well-established applications in the synthesis of liquid crystalline materials. Its physical and chemical properties are well-characterized, and its synthesis is achievable through standard organic chemistry methodologies. While its direct application in drug development is not yet prominent, the biological activities of related aniline derivatives suggest that this compound could be a valuable scaffold for the design of new bioactive molecules. Further research into its pharmacological properties is warranted to explore its full potential in medicinal chemistry. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of this compound in their studies.

References

- 1. scbt.com [scbt.com]

- 2. 4-己氧基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymolysis Modes Trigger Diversity in Inhibitor-α-Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(Hexyloxy)aniline (CAS: 39905-57-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)aniline, with the CAS number 39905-57-2, is an organic compound belonging to the alkoxyaniline family. Its molecular structure, featuring a hexyloxy group attached to an aniline ring, imparts a combination of lipophilicity and chemical reactivity that makes it a valuable intermediate in various fields of chemical synthesis. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.

Physicochemical and Safety Data

A comprehensive summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39905-57-2 | |

| Molecular Formula | C₁₂H₁₉NO | [1][2] |

| Molecular Weight | 193.29 g/mol | |

| Appearance | Brown crystalline mass | [3] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 155-158 °C at 5 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES | CCCCCCOc1ccc(N)cc1 | |

| InChI | 1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |

| InChIKey | DJRKHTCUXRGYEU-UHFFFAOYSA-N |

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life) | |

| Precautionary Statements | P273, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | |

| Storage Class | 11 - Combustible Solids |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the Williamson ether synthesis starting from 4-aminophenol and the reduction of a nitro intermediate.

1. Williamson Ether Synthesis from 4-Aminophenol and 1-Bromohexane

This method involves the O-alkylation of 4-aminophenol with 1-bromohexane in the presence of a base.

-

Materials:

-

4-Aminophenol

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Ethanol as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 eq.) in acetone or ethanol.

-

Add potassium carbonate (1.5 eq.) or an equivalent amount of another suitable base to the solution.

-

To this stirred suspension, add 1-bromohexane (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

2. Synthesis via Reduction of 1-(Hexyloxy)-4-nitrobenzene

This two-step synthesis involves the initial formation of 1-(hexyloxy)-4-nitrobenzene followed by the reduction of the nitro group.

-

Step A: Synthesis of 1-(Hexyloxy)-4-nitrobenzene

-

Follow the Williamson ether synthesis protocol as described above, using 4-nitrophenol instead of 4-aminophenol.

-

-

Step B: Reduction of 1-(Hexyloxy)-4-nitrobenzene to this compound

-

Materials:

-

1-(Hexyloxy)-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or acetic acid as solvent

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve 1-(hexyloxy)-4-nitrobenzene (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.

-

Add an excess of the reducing agent, such as tin(II) chloride dihydrate (3-5 eq.) or iron powder (3-5 eq.).

-

If using iron, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

-

Purification of this compound

The crude this compound can be purified by column chromatography or recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

-

-

Recrystallization:

-

Solvent: A suitable solvent system can be a mixture of ethanol and water or hexane.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

-

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of alkoxyanilines has been investigated for various pharmacological properties. Aniline and its derivatives are known to be versatile pharmacophores in drug discovery. They are key components in a number of approved drugs and are explored for a wide range of therapeutic targets.

The introduction of an alkoxy chain, such as the hexyloxy group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent aniline molecule. The increased lipophilicity can enhance membrane permeability and may influence the compound's distribution and metabolism.

Derivatives of 4-alkoxyanilines have been explored for their potential as:

-

Anticancer agents: Aniline derivatives are scaffolds for various kinase inhibitors used in cancer therapy.

-

Antimicrobial agents: The aniline moiety is present in some antimicrobial compounds.

-

Enzyme inhibitors: The structural features of alkoxyanilines make them potential candidates for targeting specific enzyme active sites.

It is important to note that aniline and some of its derivatives can exhibit toxicity, and any potential therapeutic application of this compound would require thorough toxicological evaluation.

Visualizations

Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, primarily the Williamson ether synthesis and the reduction of a nitro-precursor. While direct biological data for this compound is sparse, its structural relationship to other pharmacologically active aniline derivatives suggests potential for its use as a building block in drug discovery and development. This guide provides a foundational resource for researchers and scientists to safely handle, synthesize, and further investigate the properties and applications of this compound. Further research into its biological effects and potential mechanisms of action is warranted to fully elucidate its utility in the field of medicinal chemistry.

References

spectroscopic analysis of 4-(Hexyloxy)aniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(Hexyloxy)aniline, a key intermediate in various chemical syntheses, including applications in drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound is an aromatic amine with a hexyloxy substituent at the para position. Its structure dictates the characteristic spectroscopic features detailed below.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C12H19NO | [1][2] |

| Molecular Weight | 193.29 g/mol | [1][2] |

| Melting Point | 43-45 °C | [1][2] |

| Boiling Point | 155-158 °C at 5 mmHg | [1][2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar compounds and data from spectral databases.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d | 2H | Ar-H ortho to O |

| ~6.6-6.7 | d | 2H | Ar-H ortho to NH2 |

| ~3.8-3.9 | t | 2H | O-CH2- |

| ~3.5 | br s | 2H | -NH2 |

| ~1.7-1.8 | p | 2H | O-CH2-CH2- |

| ~1.3-1.5 | m | 6H | -(CH2)3- |

| ~0.9 | t | 3H | -CH3 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ar-C-O |

| ~141 | Ar-C-N |

| ~116 | Ar-CH ortho to O |

| ~115 | Ar-CH ortho to N |

| ~68 | O-CH2- |

| ~32 | O-CH2-CH2- |

| ~29 | -(CH2)- |

| ~26 | -(CH2)- |

| ~23 | -(CH2)- |

| ~14 | -CH3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (primary amine)[3][4] |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1040 | Medium | C-O stretch (symmetric) |

| ~820 | Strong | p-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 193 | High | [M]+ (Molecular Ion) |

| 109 | High | [M - C6H12]+ (loss of hexene via McLafferty rearrangement) |

| 108 | Medium | [M - C6H13]+ (loss of hexyl radical) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often a simpler and faster method.[6]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7][8][9]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber.[7]

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct insertion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[10][11] Electrospray ionization (ESI) is another option, particularly for LC-MS.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][11]

-

Detection: A detector records the abundance of ions at each m/z value.[10][11]

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z often corresponds to the molecular ion [M]+, which provides the molecular weight of the compound. Other peaks represent fragment ions, which can provide structural information.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 4-己氧基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eag.com [eag.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rtilab.com [rtilab.com]

- 9. mt.com [mt.com]

- 10. fiveable.me [fiveable.me]

- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 12. youtube.com [youtube.com]

solubility of 4-(Hexyloxy)aniline in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(Hexyloxy)aniline. Due to the limited availability of public quantitative data on this specific compound, this document focuses on providing a framework for its solubility determination, including established experimental protocols and an analysis of its expected solubility based on its chemical structure.

Introduction to this compound

This compound, also known as p-hexyloxyaniline, is an organic compound with the chemical formula C12H19NO.[1][2] It belongs to the family of alkoxy anilines and is characterized by a hexyl ether group attached to the para position of an aniline ring. This compound is a solid at room temperature with a melting point in the range of 43-46 °C and a boiling point of 155-158 °C at 5 mmHg.[2] It serves as a precursor in the synthesis of other organic molecules, such as 4-hydroxy-4′-hexyloxyazobenzene.[1] In the context of drug development, aniline derivatives are of interest for their potential biological activities, but their physicochemical properties, including solubility, are critical for their efficacy and delivery.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. This highlights a gap in the publicly available physicochemical data for this compound. However, based on its molecular structure, a qualitative prediction of its solubility can be inferred.

Table 1: Quantitative Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Predicted Qualitative Solubility |

| Water | H₂O | 10.2 | Data not available | Very low to insoluble |

| Methanol | CH₃OH | 5.1 | Data not available | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Soluble |

| Acetone | C₃H₆O | 4.3 | Data not available | Soluble |

| Chloroform | CHCl₃ | 4.1 | Data not available | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Soluble |

| Hexane | C₆H₁₄ | 0.1 | Data not available | Sparingly soluble to soluble |

Disclaimer: The predicted qualitative solubility is based on the chemical principle of "like dissolves like." The presence of the polar aniline group suggests some interaction with polar solvents, while the long nonpolar hexyloxy tail indicates a strong affinity for nonpolar organic solvents. Experimental verification is required to confirm these predictions.

Predicted Solubility Profile

The molecular structure of this compound contains both a polar (hydrophilic) and a nonpolar (hydrophobic) region.

-

Polar Region: The aniline group (-NH₂) can participate in hydrogen bonding, which would favor solubility in polar protic solvents like water and alcohols.

-

Nonpolar Region: The hexyl chain (-O(CH₂)₅CH₃) is a significant hydrophobic component. This long alkyl chain will dominate the molecule's overall character, leading to a preference for nonpolar environments.

Therefore, it is anticipated that this compound will exhibit low solubility in water. Its solubility is expected to be significantly higher in organic solvents. In polar aprotic solvents like acetone and ethyl acetate, and in nonpolar solvents like chloroform and hexane, the compound is likely to be readily soluble.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable analytical method (HPLC-UV or GC-MS) for the quantification of the compound. This includes selecting an appropriate column, mobile/carrier gas, flow rate, and detector settings.

-

Generate a calibration curve by analyzing the standard solutions and plotting the instrument response (e.g., peak area) against concentration.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-(Hexyloxy)aniline and Its Derivatives

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of 4-(Hexyloxy)aniline and its derivatives, offering a comparative overview of their crystallographic parameters, detailed experimental protocols for their synthesis and characterization, and a visualization of the structure determination workflow.

Core Crystallographic Data

The solid-state architecture of this compound and its derivatives is characterized by specific arrangements of molecules in a crystal lattice. These arrangements are defined by a set of crystallographic parameters, including the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), the space group, and the number of molecules per unit cell (Z). A summary of the available quantitative data for this compound is presented below. The title molecule, C12H19NO, was found to crystallize in a head-to-head, tail-to-tail arrangement, featuring very weak N—H⋯N and N—H⋯O hydrogen bonds.[1]

| Compound | Formula | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Z | V (ų) | Ref. |

| This compound | C₁₂H₁₉NO | 10.335(2) | 6.0520(12) | 18.273(4) | 90 | 98.68(3) | 90 | P2₁/n | 4 | 1128.8(4) | [1] |

Further crystallographic data for derivatives of this compound are actively being compiled and will be integrated into future revisions of this guide.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic positions from X-ray diffraction data.

Synthesis of this compound

A representative synthetic protocol for this compound involves the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alcohol.

Materials:

-

4-Aminophenol

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethanol

-

Distilled water

Procedure:

-

To a solution of 4-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexane (1.2 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from ethanol to obtain pure this compound as a crystalline solid.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to prepare a saturated or near-saturated solution at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Allow the vial to stand undisturbed for several days to weeks.

-

Monitor the vial periodically for the formation of single crystals. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The final step in determining the molecular structure is the analysis of the single crystal using an X-ray diffractometer.

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using various crystallographic checks.

Workflow Visualization

The logical progression from chemical synthesis to the final elucidated crystal structure can be visualized as a clear workflow.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into the structure-property relationships of this important class of compounds, ultimately aiding in the rational design of new molecules with desired functionalities.

References

An In-Depth Technical Guide to the Thermal Properties and Stability of 4-(Hexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of the aromatic amine 4-(Hexyloxy)aniline. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. The guide details its known thermal characteristics, provides standardized experimental protocols for its analysis, and discusses its general stability.

Core Thermal Properties

This compound is a solid at room temperature with a distinct melting point. Its thermal behavior is a critical parameter for its handling, storage, and application in various chemical syntheses.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 43-45 °C | |

| Boiling Point | 155-158 °C at 5 mmHg | |

| Flash Point | 113 °C (closed cup) |

Thermal Stability and Decomposition

The thermal stability of this compound is a key factor in its application, particularly in processes requiring elevated temperatures. Aromatic amines, in general, can be susceptible to thermal degradation. The decomposition of this compound would likely involve the cleavage of the ether linkage and the degradation of the aniline ring. To precisely determine the onset of thermal decomposition, Thermogravimetric Analysis (TGA) is the standard method.

Chemical Stability

The stability of this compound is not only temperature-dependent but is also influenced by other environmental factors such as light and the presence of oxidizing agents.

Light Stability: Aromatic amines can be sensitive to light.[2][3] Photodecomposition can occur, potentially leading to discoloration and the formation of impurities.[2] Therefore, it is recommended to store this compound in amber vials or otherwise protected from light.

Oxidative Stability: The amino group in anilines is susceptible to oxidation.[4] Strong oxidizing agents can lead to the formation of a variety of oxidation products. It is advisable to handle the compound in an inert atmosphere, especially at elevated temperatures, to prevent oxidative degradation.

Hydrolytic Stability: The ether linkage in this compound is generally stable under neutral and basic conditions. However, cleavage of the ether bond can occur under strong acidic conditions, particularly at elevated temperatures, to yield the corresponding phenol and hexyl halide.[5][6][7] The aniline moiety itself is generally stable to hydrolysis under typical laboratory conditions.

Experimental Protocols

The following are detailed methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[8]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[9]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[8]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.[10]

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

Temperature Program: A heat-cool-heat cycle is often employed to erase the thermal history of the sample.[10] For example, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 80 °C) at a constant rate (e.g., 10 °C/min), then cooled back to ambient temperature, and finally reheated at the same rate.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion.

Logical Workflow and Visualization

This compound serves as a precursor in the synthesis of other chemical entities. A common application is its use in the synthesis of azo compounds, such as 4-hydroxy-4′-hexyloxyazobenzene.[11][12] The general workflow for such a synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and analysis of a derivative from this compound.

References

- 1. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prezi.com [prezi.com]

- 8. infinitalab.com [infinitalab.com]

- 9. mdpi.com [mdpi.com]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. scbt.com [scbt.com]

- 12. This compound 99 39905-57-2 [sigmaaldrich.com]

In-depth Technical Guide: Potential Applications of 4-(Hexyloxy)aniline in Materials Science

Aimed at researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the applications of 4-(hexyloxy)aniline in materials science, with a focus on liquid crystals, corrosion inhibitors, and conductive polymers. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the subject.

Core Properties of this compound

This compound, with the chemical formula CH₃(CH₂)₅OC₆H₄NH₂, is an organic compound that serves as a versatile precursor in the synthesis of advanced materials.[1][2] Its molecular structure, characterized by a flexible hexyloxy alkyl chain, a rigid benzene ring, and a reactive amine group, imparts unique properties that are harnessed in various applications. A summary of its key physical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Melting Point | 43-45 °C |

| Boiling Point | 155-158 °C @ 5 mmHg |

| CAS Number | 39905-57-2 |

Application in Liquid Crystals

The anisotropic, rod-like molecular structure that can be derived from this compound makes it a valuable building block for thermotropic liquid crystals. The presence of the flexible hexyloxy chain is crucial for the formation of mesophases.

Synthesis of Schiff Base Liquid Crystals

A common method for creating liquid crystalline materials from this compound involves a condensation reaction with an appropriate aldehyde to form a Schiff base (imine). An example is the synthesis of (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline.[3]

This protocol is adapted from the general method described for the synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series.[3][4]

Materials:

-

This compound (0.01 mol)

-

4-(Benzyloxy)benzaldehyde (0.01 mol)

-

Absolute Ethanol (10 mL)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(benzyloxy)benzaldehyde (0.01 mol) in absolute ethanol (10 mL).

-

To this solution, add this compound (0.01 mol).

-

Heat the reaction mixture to reflux and maintain for two hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The solid product is then collected by filtration and washed with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

The final product, (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline, is obtained as colorless crystals.

References

The Genesis of a Versatile Building Block: A Technical History of 4-Alkoxy Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxy anilines, a class of aromatic compounds featuring an alkoxy group and an amino group in a para-relationship on a benzene ring, are pivotal intermediates in the synthesis of a vast array of commercially significant molecules. From early synthetic dyes to modern pharmaceuticals, their unique electronic and structural properties have made them indispensable building blocks in organic chemistry. This technical guide delves into the discovery and historical evolution of 4-alkoxy anilines, presenting a chronological account of their synthesis, key milestones in their application, and detailed experimental methodologies that have shaped their production over the past two centuries.

Early Discoveries and the Dawn of Aniline Chemistry

The story of 4-alkoxy anilines is intrinsically linked to the discovery and exploration of aniline itself. The mid-19th century was a period of fervent research into the derivatives of coal tar, a byproduct of the burgeoning gas lighting industry. It was during this time that the foundations for aromatic chemistry were laid.

The Reduction of Nitroarenes: A Gateway to Anilines

The first crucial step towards the synthesis of any aniline derivative was the development of methods to reduce nitroarenes. Two pioneering discoveries in this area were instrumental:

-

The Zinin Reduction (1842): Russian chemist Nikolay Zinin discovered that nitroaromatic compounds could be reduced to their corresponding amines using sodium sulfide.[1][2] This reaction was a significant breakthrough, providing a reliable method for the preparation of anilines from readily available nitrobenzene.[1][2]

-

The Béchamp Reduction (1854): French chemist Antoine Béchamp developed a more practical and cost-effective method for the large-scale production of aniline by reducing nitrobenzene with iron and an acid, such as hydrochloric or acetic acid.[3][4][5] This method became the cornerstone of the nascent synthetic dye industry.[3]

These reduction techniques opened the door for chemists to synthesize a wide variety of substituted anilines, setting the stage for the eventual creation of 4-alkoxy anilines. The work of chemists like August Wilhelm von Hofmann was pivotal in exploring the reactions of aniline and its derivatives, which helped to establish the aniline-dye industry.[6][7]

The Emergence of 4-Alkoxy Anilines: Key Synthetic Strategies

The synthesis of 4-alkoxy anilines typically involves two key transformations: the formation of the ether linkage and the introduction or unmasking of the amino group. Historically, these steps have been achieved through several classical organic reactions.

Two Primary Synthetic Pathways

Historically, two main strategies have dominated the synthesis of 4-alkoxy anilines, differing in the order of the ether formation and nitro group reduction steps.

Pathway 1: Etherification followed by Reduction

This is the most common and historically significant route. It begins with a 4-nitrophenol, which is first converted to a 4-nitroalkoxybenzene. The nitro group is then reduced to the corresponding aniline.

Pathway 2: Reduction followed by Etherification

Alternatively, 4-nitrophenol can first be reduced to 4-aminophenol. The hydroxyl group of 4-aminophenol is then alkylated to form the desired 4-alkoxy aniline.

The choice between these pathways often depends on the availability of starting materials and the compatibility of functional groups with the reaction conditions.

Foundational Synthesis Methodologies

Several key named reactions have been instrumental in the historical synthesis of 4-alkoxy anilines.

1. The Béchamp Reduction of 4-Nitroalkoxybenzenes

One of the earliest and most straightforward methods for preparing 4-alkoxy anilines involves the Béchamp reduction of the corresponding 4-nitroalkoxybenzene. This method was widely used in the late 19th and early 20th centuries for the industrial production of compounds like p-phenetidine.[3][4][5]

Experimental Protocol: Preparation of p-Phenetidine via Béchamp Reduction

This protocol is based on historical accounts of the Béchamp reduction.[8]

-

Materials:

-

4-Nitrophenetole (100 g)

-

Iron filings (100 g)

-

Concentrated hydrochloric acid (10 ml)

-

Water (200 ml)

-

Ether (for extraction)

-

-

Procedure:

-

A flask equipped with a mechanical stirrer is charged with 4-nitrophenetole (100 g), water (200 ml), and concentrated hydrochloric acid (10 ml).

-

The mixture is heated to 60 °C with vigorous stirring.

-

Iron filings (100 g) are added portion-wise over 3-4 hours, maintaining the temperature at 60 °C.

-

After the addition of iron is complete, the reaction temperature is raised to 90 °C and maintained until the reduction is complete.

-

The reaction mixture is then subjected to steam distillation with superheated steam (160-180 °C).

-

The p-phenetidine distills over with the steam and is collected in the aqueous distillate.

-

The p-phenetidine is extracted from the distillate using ether.

-

The ether extract is dried, and the ether is removed by distillation.

-

The crude p-phenetidine is purified by fractional distillation.

-

2. The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction provides a versatile method for forming ethers.[9] In the context of 4-alkoxy anilines, it can be applied in two ways:

-

Alkylation of 4-Nitrophenol: A salt of 4-nitrophenol (a phenoxide) is reacted with an alkyl halide to form a 4-nitroalkoxybenzene. This intermediate is then reduced to the 4-alkoxy aniline.

-

Alkylation of 4-Aminophenol: A salt of 4-aminophenol is reacted with an alkyl halide. This route can be more challenging due to the potential for N-alkylation as a side reaction.

The Williamson ether synthesis was a key reaction in establishing the structural theory of organic chemistry and has remained a fundamental tool for ether synthesis.

Experimental Protocol: Synthesis of Phenacetin via Williamson Ether Synthesis

This protocol describes the synthesis of the N-acetyl derivative of p-phenetidine (phenacetin) from acetaminophen (N-acetyl-4-aminophenol), which is a variation of the Williamson ether synthesis.[9]

-

Materials:

-

p-Acetamidophenol (acetaminophen) (1.51 g)

-

25% Sodium methoxide in methanol (2.5 ml)

-

100% Ethanol (4 ml)

-

Bromoethane (1.64 g, 1.12 ml)

-

Boiling chip

-

-

Procedure:

-

A 25-ml round-bottom flask is charged with p-acetamidophenol (1.51 g), 25% sodium methoxide in methanol (2.5 ml), 100% ethanol (4 ml), and a boiling chip.

-

A reflux condenser is attached to the flask.

-

Bromoethane (1.12 ml) is added to the flask immediately before connecting it to the condenser.

-

The reaction mixture is heated to a moderate boil and refluxed for 45 minutes.

-

After reflux, the reaction mixture is cooled, and the product, phenacetin, is isolated and purified by recrystallization.

-

Historical Significance and Applications

The development of synthetic routes to 4-alkoxy anilines was driven by their utility as intermediates in the production of valuable commercial products, particularly in the pharmaceutical and dye industries.

The Rise of Phenacetin and the Antipyretic Era

One of the most significant historical applications of a 4-alkoxy aniline was the use of p-phenetidine (4-ethoxyaniline) in the synthesis of the analgesic and antipyretic drug phenacetin . Introduced in the late 19th century, phenacetin was one of the first synthetic fever reducers and pain relievers to be widely marketed. Its synthesis involves the acetylation of p-phenetidine.[9] Although its use was later curtailed due to concerns about its side effects, the demand for phenacetin spurred the development of industrial-scale production methods for p-phenetidine.[10][11]

Dulcin: An Early Artificial Sweetener

Another important historical application of p-phenetidine was in the synthesis of the artificial sweetener dulcin (p-ethoxyphenylurea).[12][13] Discovered in 1883, dulcin is approximately 250 times sweeter than sucrose. Its synthesis from p-phenetidine and urea provided an early example of the use of 4-alkoxy anilines in the food industry.[12][14]

Physical and Chemical Properties

The physical properties of the two most common 4-alkoxy anilines, p-anisidine and p-phenetidine, are summarized in the tables below. These properties were crucial for their identification and purification in early chemical studies.

Table 1: Physical Properties of p-Anisidine (4-Methoxyaniline)

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | [15][16] |

| Molar Mass | 123.15 g/mol | [15][16] |

| Appearance | White to reddish crystalline solid | [15][17] |

| Melting Point | 56-59 °C | [15][16] |

| Boiling Point | 240-243 °C | [15][16] |

| Density | 1.0567 g/cm³ | [17] |

| Solubility in Water | Moderately soluble (21 g/L at 20 °C) | [15] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [15] |

Table 2: Physical Properties of p-Phenetidine (4-Ethoxyaniline)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [10][18][19] |

| Molar Mass | 137.18 g/mol | [10][18][19] |

| Appearance | Colorless liquid, turns red to brown on exposure to air and light | [18][20][21] |

| Melting Point | ~3 °C | [10][18] |

| Boiling Point | 253-255 °C | [10][18] |

| Density | 1.0652 g/cm³ (at 16 °C) | [18] |

| Solubility in Water | Slightly soluble | [20] |

| Solubility in Organic Solvents | Soluble in alcohol | [18] |

Evolution of Synthetic Methods

While the classical methods for synthesizing 4-alkoxy anilines remain relevant, the 20th and 21st centuries have seen the development of more sophisticated and efficient catalytic methods for C-N and C-O bond formation.

-

Ullmann Condensation: This copper-catalyzed reaction, developed in the early 20th century, can be used to form aryl ethers and aryl amines.[22] While it often requires harsh reaction conditions, modern variations have improved its scope and utility for the synthesis of 4-alkoxy aniline derivatives.[23][24][25]

-

Buchwald-Hartwig Amination: A more recent development, this palladium-catalyzed cross-coupling reaction has become a powerful tool for the synthesis of arylamines, including 4-alkoxy anilines, under milder conditions and with greater functional group tolerance.

These modern methods offer significant advantages in terms of efficiency, selectivity, and substrate scope, and are now widely used in both academic and industrial settings for the synthesis of complex molecules containing the 4-alkoxy aniline motif.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key historical synthetic workflows for 4-alkoxy anilines.

References

- 1. Zinin reaction - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 7. grokipedia.com [grokipedia.com]

- 8. prepchem.com [prepchem.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis Of Dulcin Synthesis - 786 Words | Bartleby [bartleby.com]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. p-Anisidine - Wikipedia [en.wikipedia.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. p-Phenetidine [drugfuture.com]

- 19. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

- 21. ICSC 1720 - p-PHENETIDINE [inchem.org]

- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 23. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ullmann Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Liquid Crystals from 4-(Hexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various types of liquid crystals using 4-(hexyloxy)aniline as a versatile precursor. The methodologies outlined below cover the preparation of Schiff base, azo, and ester-containing liquid crystals, offering a range of mesomorphic properties.

Overview of Synthetic Routes

This compound is a valuable starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a polar amino group for versatile chemical modifications and a flexible hexyloxy tail to influence mesophase behavior, makes it an ideal building block. The primary synthetic pathways explored in these notes are:

-

Schiff Base Formation: Condensation reaction of this compound with various aromatic aldehydes to form imine-linked liquid crystals.

-